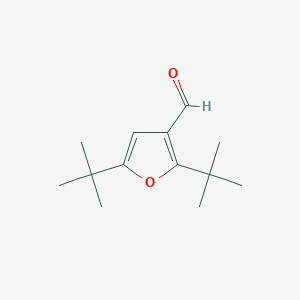

2,5-Di-tert-butylfuran-3-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H20O2 |

|---|---|

Molecular Weight |

208.30 g/mol |

IUPAC Name |

2,5-ditert-butylfuran-3-carbaldehyde |

InChI |

InChI=1S/C13H20O2/c1-12(2,3)10-7-9(8-14)11(15-10)13(4,5)6/h7-8H,1-6H3 |

InChI Key |

RFSCAFUMCJAINE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=C(O1)C(C)(C)C)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 2,5 Di Tert Butylfuran 3 Carbaldehyde and Its Precursors

Conventional Synthetic Routes to Furan (B31954) Ring Systems

Several classical methods are employed for the synthesis of the furan nucleus, which can be adapted for alkyl-substituted derivatives. cutm.ac.in These methods often start from acyclic precursors.

Adaptation of Paal-Knorr Synthesis for Alkyl-Substituted Furans

The Paal-Knorr synthesis is a widely utilized and valuable method for preparing substituted furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. cutm.ac.inwikipedia.orgambeed.com The furan synthesis specifically requires an acid catalyst to facilitate the cyclization and dehydration of a 1,4-diketone. wikipedia.org

The general mechanism for the furan synthesis proceeds through the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl. wikipedia.org This intramolecular attack forms a cyclic hemiacetal intermediate. wikipedia.org Subsequent dehydration of this intermediate yields the final furan product. wikipedia.org

To synthesize the precursor 2,5-di-tert-butylfuran (B1615396) via this method, the required starting material would be 2,2,7,7-tetramethyloctane-3,6-dione. The bulky tert-butyl groups adjacent to the carbonyls introduce significant steric hindrance, which can influence the reaction rate and conditions required for efficient cyclization. The reaction is typically carried out under aqueous acidic conditions with protic acids like sulfuric acid or hydrochloric acid, or under anhydrous conditions using a Lewis acid or a dehydrating agent such as phosphorus pentoxide. wikipedia.org

Feist-Benary Condensation Approaches with Bulky Substrates

The Feist-Benary synthesis is another classical route to substituted furans, involving the reaction between an α-halo ketone and a β-dicarbonyl compound in the presence of a base like pyridine (B92270) or ammonia. wikipedia.orgambeed.com The reaction mechanism begins with a Knoevenagel-type condensation, followed by an intramolecular nucleophilic substitution where the enolate displaces the halide on the α-carbon to form the furan ring. wikipedia.org

For the synthesis of a furan with two bulky tert-butyl groups at the 2 and 5 positions, the selection of appropriate starting materials with corresponding bulky substituents is necessary. For instance, a potential α-halo ketone could be 1-bromo-3,3-dimethyl-2-butanone. However, the steric hindrance imposed by the tert-butyl groups on both the α-halo ketone and the β-dicarbonyl substrate can impede the reaction. This steric crowding may affect both the initial condensation and the final ring-closing substitution step, potentially leading to lower yields or requiring more forcing reaction conditions compared to syntheses with less bulky substituents. researchgate.net

Dehydration Strategies from 1,4-Diketones

The conversion of 1,4-diketones to furans is fundamentally a dehydration reaction. This transformation is the cornerstone of the Paal-Knorr synthesis. wikipedia.org After the initial acid-catalyzed intramolecular nucleophilic attack of an enol on a protonated carbonyl to form the five-membered cyclic hemiacetal, the elimination of a water molecule is the final step that yields the aromatic furan ring. wikipedia.org

Various dehydrating agents can be employed to drive this step to completion. Common reagents include strong protic acids such as sulfuric acid, Lewis acids like zinc chloride, and potent dehydrators like phosphorus pentoxide (P₄O₁₀). wikipedia.org The choice of reagent can depend on the sensitivity of the substituents on the diketone. For bulky substrates like the precursor to 2,5-di-tert-butylfuran, reaction conditions must be optimized to overcome potential steric hindrance without causing unwanted side reactions.

Directed Functionalization Approaches for 2,5-Di-tert-butylfuran-3-carbaldehyde

Once the precursor, 2,5-di-tert-butylfuran, is obtained, the next step is the introduction of a formyl group onto the furan ring. This is typically achieved through electrophilic substitution.

Direct Formylation Strategies for 2,5-Di-tert-butylfuran

Formylation involves the addition of a formyl group (-CHO) to a compound. thieme-connect.de For electron-rich aromatic systems like furans, electrophilic formylation is a common strategy. The presence of two electron-donating tert-butyl groups at the 2 and 5 positions enhances the nucleophilicity of the furan ring, making it highly activated for electrophilic substitution. Since the more reactive C-2 and C-5 positions are blocked, substitution is directed to the C-3 or C-4 positions.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.org The reaction utilizes a substituted amide, most commonly N,N-dimethylformamide (DMF), and a phosphorus halide, typically phosphorus oxychloride (POCl₃), to generate the active electrophile. ijpcbs.comchemistrysteps.com

The first step of the process is the formation of the Vilsmeier reagent, a chlorodimethyliminium ion, from the reaction between DMF and POCl₃. chemistrysteps.com This iminium ion is a relatively weak electrophile, which makes the reaction highly selective for activated aromatic rings. chemistrysteps.com The electron-rich 2,5-di-tert-butylfuran attacks the Vilsmeier reagent in an electrophilic aromatic substitution reaction. The resulting intermediate is then hydrolyzed during aqueous workup to yield the final aromatic aldehyde, this compound. chemistrysteps.com An optimized protocol for the formylation of furan itself using deuterated DMF (DMF-d₇) and oxalyl chloride has been reported to yield the product quantitatively, highlighting the efficiency of this general approach. mdpi.com

Table 1: General Conditions for Vilsmeier-Haack Formylation

| Parameter | Description |

| Substrate | Electron-rich aromatic or heteroaromatic compound (e.g., 2,5-Di-tert-butylfuran) |

| Formylating Agent | Typically N,N-dimethylformamide (DMF) |

| Activating Agent | Phosphorus oxychloride (POCl₃) or Oxalyl Chloride ((COCl)₂) |

| Reaction Steps | 1. In situ formation of the Vilsmeier reagent (electrophile). 2. Electrophilic attack by the substrate. 3. Aqueous hydrolysis to form the aldehyde. |

| Typical Solvents | Dichloromethane (DCM) or the formylating agent itself (DMF) can serve as the solvent. |

Other Electrophilic Aromatic Formylation Methods

Beyond the widely used Vilsmeier-Haack reaction, other electrophilic aromatic formylation methods can be employed to introduce an aldehyde group onto the electron-rich furan ring, although their application may be influenced by the steric hindrance imposed by the two tert-butyl groups.

The Duff reaction is a formylation method that utilizes hexamethylenetetramine (hexamine) as the formylating agent in an acidic medium, typically glycerol (B35011) and boric acid or sulfuric acid. wikipedia.org This reaction is generally effective for highly activated aromatic compounds like phenols. wikipedia.org The mechanism involves the generation of an iminium ion electrophile from protonated hexamine, which then attacks the aromatic ring. A subsequent series of steps, including an intramolecular redox reaction and hydrolysis, yields the final aldehyde. wikipedia.org For a substrate like 2,5-di-tert-butylfuran, formylation would be directed to one of the vacant C3 or C4 positions.

Another relevant method is the Rieche formylation , which employs dichloromethyl methyl ether (Cl₂CHOCH₃) in the presence of a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄). tcichemicals.comcommonorganicchemistry.com This technique is suitable for formylating aromatic rings and can be effective even at sterically hindered positions. The Lewis acid activates the dichloromethyl methyl ether to generate a potent electrophile, which then undergoes electrophilic aromatic substitution on the furan ring. The resulting intermediate is subsequently hydrolyzed to afford the carbaldehyde.

Regioselective Functionalization of Pre-functionalized Furans

Synthesizing this compound can also be achieved by first preparing the 2,5-di-tert-butylfuran core and then selectively introducing the formyl group at the C3 position. This requires methods that offer high regioselectivity.

C-H Activation and Functionalization Approaches

Modern synthetic chemistry has seen the rise of transition-metal-catalyzed C-H activation as a powerful tool for direct functionalization. This approach avoids the need for pre-functionalized starting materials (like halogenated furans) and offers a more atom-economical route. Catalysts based on rhodium, palladium, or cobalt can facilitate the direct coupling of a C-H bond with a formylating agent or a suitable precursor. researchgate.netnih.gov For 2,5-di-tert-butylfuran, the two equivalent C-H bonds at the C3 and C4 positions are targets for such transformations. Achieving regioselectivity to exclusively formylate the C3 position would likely require a directing group strategy, where a substituent on the furan or a complexed metal center steers the reaction to a specific site. While challenging, this strategy represents a cutting-edge approach to synthesizing polysubstituted furans. researchgate.net

Halogen-Dance and Lithiation-Formylation Sequences

A more classical yet potent strategy for regioselective functionalization involves a halogen-dance reaction followed by lithiation and formylation. The halogen dance is a base-catalyzed intramolecular rearrangement of a halogen atom on an aromatic ring. ic.ac.ukwhiterose.ac.uk

This sequence can be envisioned as follows:

Starting Material Synthesis : A brominated furan, such as 2-bromo-3,5-di-tert-butylfuran or 3-bromo-2,5-di-tert-butylfuran, would be synthesized.

Halogen Dance : The bromofuran is treated with a strong base, such as a lithium dialkylamide (e.g., LDA), at low temperatures. This can induce the migration of the bromine atom to a different, more thermodynamically stable position on the furan ring. ic.ac.uk This process occurs via a series of deprotonation and reprotonation steps.

Lithiation and Formylation : The rearranged bromofuran can then be subjected to lithium-halogen exchange by treatment with an organolithium reagent like n-butyllithium (n-BuLi), typically at very low temperatures (-78 °C). commonorganicchemistry.comthieme-connect.de This generates a highly reactive furyllithium intermediate. Quenching this nucleophilic intermediate with an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF), followed by an aqueous workup, introduces the aldehyde group at the desired position. commonorganicchemistry.comthieme-connect.de

This multi-step sequence provides a powerful method for installing a formyl group with high regiocontrol, leveraging the unique reactivity of halogenated furans.

Advanced Catalytic Syntheses of Di-tert-butylfuran Derivatives

The construction of the substituted furan core itself can be achieved through advanced catalytic methods, particularly those employing palladium. These strategies are pivotal for creating precursors to this compound.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are among the most versatile and powerful tools in modern organic synthesis for forming carbon-carbon bonds. nih.govmdpi.com Reactions like the Suzuki-Miyaura, Sonogashira, Heck, and Negishi couplings allow for the modular assembly of complex molecular architectures from simple, readily available building blocks. nih.govnih.gov These methods have been successfully applied to the synthesis of highly substituted furan derivatives, which can serve as key intermediates. digitellinc.comrsc.org For example, a di-halogenated furan can be sequentially functionalized with different groups using these coupling reactions to build the desired substitution pattern. digitellinc.com

Sonogashira and Suzuki-Miyaura Coupling Intermediates

The Sonogashira and Suzuki-Miyaura reactions are particularly prominent in the synthesis of furan-containing compounds.

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org This reaction is instrumental in synthesizing alkynylfurans, which are versatile intermediates. acs.orgnih.gov For instance, a di-brominated furan could be coupled with an alkyne bearing a tert-butyl group, followed by further transformations to build the target structure.

The Suzuki-Miyaura coupling reaction creates a C-C bond between an organoboron compound (like a boronic acid or ester) and an organohalide using a palladium catalyst and a base. mdpi.comnumberanalytics.com This reaction is renowned for its mild conditions and tolerance of a wide variety of functional groups. digitellinc.commdpi.com It can be used to introduce the tert-butyl groups onto a furan ring or to couple a pre-formed di-tert-butylfuran boronic acid with a halogenated aldehyde equivalent. The synthesis of differentially tri-substituted furans has been achieved in a one-pot procedure starting from di-brominated furans using Suzuki-Miyaura coupling. digitellinc.com

The table below summarizes typical conditions for these palladium-catalyzed reactions in the context of furan synthesis.

| Reaction | Catalyst System | Base | Solvent | Typical Substrates |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄ | Na₂CO₃, K₂CO₃, KOH | DMF/Water, Toluene/Ethanol (B145695)/Water | Halofurans, Furan boronic acids |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | Et₂NH, Et₃N | DMF, THF | Halofurans, Terminal alkynes |

Regioselective α-Alkylation of Furan Systems

The introduction of alkyl groups, such as the tert-butyl groups at the C2 and C5 positions, is a critical step in the synthesis of the target compound. Direct C-H alkylation at the α-position (C2 or C5) of a furan ring is a powerful strategy. Palladium-catalyzed protocols have been developed for the direct alkylation of the C–H bond at the α-position of furans. rsc.orgrsc.org This approach achieves moderate to good yields under practical reaction conditions and demonstrates a broad tolerance for various functional groups, making it a promising method in medicinal chemistry. rsc.orgrsc.org

Another advanced method involves cobalt(II)-catalyzed metalloradical cyclization, which can produce polyfunctionalized furans with complete regioselectivity under neutral and mild conditions. nih.gov This technique is suitable for a wide range of starting materials and features a high degree of functional group tolerance. nih.gov While these methods provide a general framework for α-alkylation, their specific application to introduce two bulky tert-butyl groups would require optimization to overcome potential steric hindrance.

Acid-Catalyzed Cyclizations and Rearrangements

Acid-catalyzed cyclization is a fundamental strategy for constructing the furan ring from acyclic precursors. One effective method involves the cyclization of γ-alkynyl ketones, which can be facilitated by acids such as p-toluenesulfonic acid (TsOH). organic-chemistry.org This process offers a direct route to tri- or tetrasubstituted furans. organic-chemistry.org

In a broader context, acid catalysis is also employed in the dehydrative cyclization of diols to form substituted cyclic ethers. While Brønsted acids are effective, they often require high temperatures. mdpi.com Lewis acids can also catalyze such cyclizations but may face similar temperature requirements. mdpi.com For instance, ferrocenium-catalyzed dehydrative cyclization has been used to synthesize trisubstituted tetrahydrofurans from 1,4-butanediols, demonstrating an alternative acid-catalyzed approach to forming five-membered oxygen heterocycles. mdpi.comresearchgate.net

Copper-Mediated Transformations

Copper catalysis plays a significant role in modern furan synthesis, enabling a variety of transformations with high efficiency and regioselectivity. organic-chemistry.orgresearchgate.net These methods often involve the intermolecular annulation of ketones with other reactants to construct the furan ring. organic-chemistry.org For example, a copper-mediated reaction between alkyl ketones and β-nitrostyrenes provides a regioselective pathway to multisubstituted furan derivatives in good yields. organic-chemistry.org

Copper catalysts are also utilized in multicomponent cascade strategies. One such approach is a copper-catalyzed three-component reaction that provides one-step access to furan-2-ylmethylboranes, showcasing the utility of copper in complex transformations. rsc.org Furthermore, palladium/copper co-catalyst systems have been developed for reaction cascades that yield highly substituted furylboronic acid pinacol (B44631) esters, which can be further functionalized. nih.gov These diverse copper-mediated reactions underscore the versatility of this metal in constructing complex furan structures.

| Copper-Mediated Reaction Type | Key Reactants | Catalyst/Mediator | Resulting Furan Product | Reference |

|---|---|---|---|---|

| Intermolecular Annulation | Alkyl Ketones + β-Nitrostyrenes | Copper Mediator | Multisubstituted Furans | organic-chemistry.org |

| Three-Component Cascade | Aldehyde + Alkyne + Diboron Reagent | Copper Catalyst | Furan-2-ylmethylboranes | rsc.org |

| Cross-Coupling/Cyclization | Aryl Methyl Ketones + β-Nitrostyrene | Copper Mediator | Polysubstituted Furans | researchgate.net |

| trans-Carboboration/Cyclization Cascade | Propargyl Alcohols + Acid Chloride + B₂(pin)₂ | Palladium/Copper Co-catalyst | Trisubstituted Furylboronic Acid Pinacol Esters | nih.gov |

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact and improve safety. Key considerations include the choice of solvents and the maximization of atom and step efficiency.

Solvent Selection and Reaction Media Design

Solvents are a major contributor to chemical waste, making solvent selection a critical aspect of green chemistry. jk-sci.com The ideal green solvent is non-toxic, derived from renewable resources, biodegradable, and efficient. vapourtec.com Water, supercritical CO₂, and bio-based solvents like ethanol are preferred alternatives to hazardous volatile organic compounds (VOCs). vapourtec.com

Solvent selection guides, such as the CHEM21 guide, have been developed to help chemists choose more environmentally benign solvents by ranking them based on safety, health, and environmental criteria. jk-sci.com In the context of furan synthesis, specific examples of greener reaction media include the use of an ethanol/H₂O solvent mixture for the selective conversion of furan compounds. rsc.org The development of one-step, eco-friendly synthetic routes for furan-based monomers further highlights the move towards sustainable practices. rsc.org

| Solvent Classification | Examples | Green Chemistry Rationale | Reference |

|---|---|---|---|

| Recommended | Water, Ethanol, Isopropanol, n-Butanol | Low toxicity, renewable sources, favorable environmental profile. | jk-sci.com |

| Problematic | Toluene, Acetonitrile, Tetrahydrofuran (THF) | Concerns regarding toxicity, environmental persistence, or safety that require careful management for scale-up. | jk-sci.com |

| Hazardous | Dichloromethane (DCM), Chloroform, Benzene (B151609) | High toxicity, carcinogenicity, or significant environmental hazards. Substitution is a priority. | jk-sci.com |

| Highly Hazardous | Carbon Tetrachloride, Dioxane | To be avoided due to extreme health and environmental risks. | jk-sci.com |

Atom Economy and Step Efficiency Analysis

Atom economy and step efficiency are core principles of green chemistry that measure the efficiency of a chemical process. Atom economy calculates the proportion of reactant atoms that are incorporated into the final desired product, while step efficiency refers to minimizing the number of synthetic steps to reduce waste, energy consumption, and resource use.

Reactivity and Transformation Pathways of 2,5 Di Tert Butylfuran 3 Carbaldehyde

Reactivity of the Furan (B31954) Ring System

The furan nucleus is an electron-rich aromatic heterocycle, making it susceptible to attack by electrophiles and capable of participating in cycloaddition reactions. However, the substituents on the 2,5-Di-tert-butylfuran-3-carbaldehyde ring—two electron-donating (by hyperconjugation) tert-butyl groups and one electron-withdrawing carbaldehyde group—profoundly modify this intrinsic reactivity.

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds, including furan. In this reaction, an electrophile replaces a hydrogen atom on the aromatic ring. The furan ring is generally more reactive than benzene (B151609) towards electrophiles due to the electron-donating nature of the oxygen heteroatom. Substitution typically occurs preferentially at the C2 (α) position. In the case of this compound, the substitution pattern significantly alters this general reactivity profile.

The regioselectivity of electrophilic substitution on the furan ring of this compound is primarily controlled by steric and electronic factors imposed by the substituents.

Steric Hindrance: The two tert-butyl groups at the C2 and C5 positions are exceptionally bulky. These groups physically obstruct the approach of electrophiles to the adjacent ring positions, a phenomenon known as steric hindrance. The C2 and C5 positions, which are the most electronically favorable sites for attack on an unsubstituted furan ring, are completely blocked.

Electronic Effects: The tert-butyl groups are weak electron-donating groups, which would typically activate the furan ring towards electrophilic attack. Conversely, the carbaldehyde group at the C3 position is a moderate electron-withdrawing group, which deactivates the ring.

The combined effect is that the only available position for substitution is C4. However, this position is electronically deactivated by the adjacent C3-carbaldehyde group. Consequently, electrophilic aromatic substitution on this compound is expected to be significantly hindered and require more forcing conditions compared to simpler furans. Any successful substitution would be highly regioselective for the C4 position.

Table 1: Factors Influencing Electrophilic Substitution on this compound

| Position | Substituent | Electronic Effect | Steric Effect | Predicted Reactivity |

| C2 | tert-Butyl | Activating | High hindrance (Blocked) | No reaction |

| C3 | Carbaldehyde | Deactivating | Moderate hindrance | Site of substituent |

Ring-Opening and Rearrangement Mechanisms

Acid-Catalyzed Ring Opening Processes

There is a lack of specific studies on the acid-catalyzed ring-opening processes of this compound. In general, the acid-catalyzed hydrolysis of furans proceeds via protonation of the furan ring, followed by nucleophilic attack of water to yield dicarbonyl compounds. However, the electron-donating nature and significant steric bulk of the tert-butyl groups in this compound would likely modulate this reactivity. The steric hindrance might impede the approach of a nucleophile, potentially rendering the furan ring more stable and less susceptible to ring-opening under standard acidic conditions.

Thermally Induced Rearrangements

Specific research on the thermally induced rearrangements of this compound has not been found in the surveyed literature. While furans can undergo various thermal rearrangements, the specific substitution pattern of this molecule would dictate the favorability and outcome of any such reaction.

Transformations of the Carbaldehyde Functional Group

Oxidation Reactions to Carboxylic Acid Derivatives

No specific methodologies have been documented for the selective oxidation of this compound to its corresponding carboxylic acid, 2,5-Di-tert-butylfuran-3-carboxylic acid. Standard oxidizing agents used for the conversion of aldehydes to carboxylic acids, such as potassium permanganate, Jones reagent (chromium trioxide in sulfuric acid), or Pinnick oxidation (sodium chlorite), could theoretically be employed. However, the steric hindrance from the adjacent tert-butyl group might influence the reaction kinetics and require optimization of reaction conditions.

Table 1: Potential Oxidation Reactions (Hypothetical)

| Oxidizing Agent | Potential Product | Remarks |

|---|---|---|

| Potassium Permanganate (KMnO₄) | 2,5-Di-tert-butylfuran-3-carboxylic acid | Potential for over-oxidation or ring degradation. |

| Jones Reagent (CrO₃/H₂SO₄) | 2,5-Di-tert-butylfuran-3-carboxylic acid | Strong acid may promote side reactions. |

Reduction Reactions to Alcohol and Alkane Derivatives

Detailed research findings on the reduction of this compound to its corresponding alcohol, (2,5-Di-tert-butylfuran-3-yl)methanol, or its complete reduction to the alkane, 2,5-Di-tert-butyl-3-methylfuran, are not available.

Standard reducing agents for aldehydes include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) for the formation of alcohols. The reduction to the alkane is typically harsher and can be achieved through methods like the Wolff-Kishner or Clemmensen reductions. The bulky tert-butyl groups are not expected to significantly hinder the approach of small hydride reagents to the carbaldehyde group for the formation of the alcohol.

Table 2: Potential Reduction Reactions (Hypothetical)

| Reducing Agent/Method | Potential Product | Remarks |

|---|---|---|

| Sodium Borohydride (NaBH₄) | (2,5-Di-tert-butylfuran-3-yl)methanol | Standard, mild conditions for alcohol formation. |

| Lithium Aluminum Hydride (LiAlH₄) | (2,5-Di-tert-butylfuran-3-yl)methanol | More reactive than NaBH₄. |

| Wolff-Kishner Reduction | 2,5-Di-tert-butyl-3-methylfuran | Basic conditions; suitable for base-stable compounds. |

Chemoselective Reduction Techniques

The aldehyde moiety of this compound is susceptible to reduction to a primary alcohol, yielding (2,5-Di-tert-butylfuran-3-yl)methanol. The primary challenge in this transformation is chemoselectivity: the reduction of the aldehyde without altering the furan ring. Standard hydride reagents are commonly employed for this purpose.

Sodium borohydride (NaBH₄) in a protic solvent such as methanol (B129727) or ethanol (B145695) is a mild and effective reagent for the selective reduction of aldehydes and ketones. It is generally not reactive enough to reduce the furan ring under standard conditions. Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and, while effective for aldehyde reduction, can sometimes lead to side reactions with other functional groups. For achieving high chemoselectivity with a sensitive substrate like a substituted furan, the milder conditions offered by NaBH₄ are typically preferred. The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the aldehyde, followed by protonation of the resulting alkoxide. While borohydride reductions of some substituted furan systems have been reported to yield side products or cause decomposition, the reduction of an aldehyde group on the ring is a standard and generally high-yielding transformation. nih.gov

| Reagent | Typical Solvent | General Reactivity |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild; selectively reduces aldehydes and ketones. |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, Tetrahydrofuran (THF) | Strong; reduces aldehydes, ketones, esters, and carboxylic acids. |

| Diisobutylaluminium Hydride (DIBAL-H) | Toluene, Hexane | Reduces aldehydes and can partially reduce esters to aldehydes at low temperatures. |

Nucleophilic Additions and Condensation Reactions

The carbonyl group of this compound is a key site for carbon-carbon and carbon-heteroatom bond formation through nucleophilic addition and condensation pathways.

Wittig and Horner-Wadsworth-Emmons Olefination Reactions

Olefination reactions provide a powerful method for converting the carbonyl group of an aldehyde into a carbon-carbon double bond. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are cornerstones of this type of transformation.

The Wittig reaction utilizes a phosphonium (B103445) ylide (a Wittig reagent) to convert aldehydes or ketones into alkenes. libretexts.org The reaction of this compound with a phosphonium ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would be expected to produce the corresponding alkene, 3-vinyl-2,5-di-tert-butylfuran. wikipedia.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Unstabilized ylides, where the R group on the ylide is an alkyl group, typically lead to the formation of (Z)-alkenes. organic-chemistry.org In contrast, stabilized ylides, which contain an electron-withdrawing group (e.g., an ester or ketone), are less reactive and generally yield (E)-alkenes as the major product. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs phosphonate (B1237965) carbanions. wikipedia.org This reaction is particularly noted for its high stereoselectivity, almost always producing the (E)-alkene with excellent purity. organic-chemistry.org An additional advantage of the HWE reaction is that its byproduct, a dialkyl phosphate (B84403) salt, is water-soluble and easily removed during workup, simplifying product purification compared to the often-difficult removal of triphenylphosphine (B44618) oxide from Wittig reactions. wikipedia.org In the context of this compound, an HWE reaction with a phosphonate like triethyl phosphonoacetate would generate the corresponding (E)-α,β-unsaturated ester. The significant steric bulk of the tert-butyl groups adjacent to the furan ring might influence the reaction rates for both Wittig and HWE reactions, potentially requiring elevated temperatures or longer reaction times.

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

|---|---|---|

| Reagent | Phosphonium Ylide (e.g., Ph₃P=CHR) | Phosphonate Carbanion (e.g., (EtO)₂P(O)CHR⁻) |

| Typical Product Stereochemistry | (Z)-alkene with unstabilized ylides; (E)-alkene with stabilized ylides | Predominantly (E)-alkene |

| Byproduct | Triphenylphosphine oxide (often difficult to separate) | Dialkyl phosphate salt (water-soluble, easy to separate) |

Knoevenagel Condensations and Chalcone (B49325) Formation

The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base such as piperidine (B6355638) or an ammonium (B1175870) salt. nih.govsphinxsai.com Active methylene compounds are those where a CH₂ group is flanked by two electron-withdrawing groups, such as malononitrile, dialkyl malonates, or Meldrum's acid. The reaction with this compound would proceed via nucleophilic addition of the carbanion derived from the active methylene compound to the aldehyde, followed by dehydration to yield a new carbon-carbon double bond. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. nih.gov

Chalcone formation is a specific type of base-catalyzed condensation, known as the Claisen-Schmidt condensation, between an aromatic aldehyde and an aryl ketone (e.g., acetophenone). ijarsct.co.injchemrev.com Chalcones are 1,3-diaryl-2-propen-1-ones, which possess an α,β-unsaturated carbonyl system and are precursors to flavonoids and other biologically active molecules. ijarsct.co.innih.gov The reaction of this compound with an acetophenone (B1666503) derivative in the presence of a strong base like sodium hydroxide (B78521) or potassium hydroxide in ethanol would yield a chalcone bearing the 2,5-di-tert-butylfuran (B1615396) moiety. jchemrev.com

| Reaction Type | Typical Reagent Partner | Expected Product Type |

|---|---|---|

| Knoevenagel Condensation | Malononitrile | Dicyanovinyl derivative |

| Knoevenagel Condensation | Diethyl malonate | α,β-Unsaturated diester |

| Chalcone Formation | Acetophenone | 1,3-Diaryl-2-propen-1-one |

| Chalcone Formation | 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)-3-(furan-3-yl)prop-2-en-1-one derivative |

Aldol (B89426) and Related Condensations

The classic aldol condensation involves the dimerization of an enolizable aldehyde or ketone. This compound lacks α-hydrogens—the carbon atom adjacent to the carbonyl group is part of the furan ring—and therefore cannot form an enolate and undergo self-condensation.

However, it is an excellent candidate to act as the electrophilic partner in a crossed aldol or Claisen-Schmidt condensation with an enolizable carbonyl compound. masterorganicchemistry.com In this scenario, a base removes an α-proton from a partner ketone (e.g., acetone) or aldehyde to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of this compound. The initial product is a β-hydroxy carbonyl compound (the aldol adduct). masterorganicchemistry.com If the reaction is heated, this adduct can readily undergo dehydration to form a conjugated α,β-unsaturated ketone, the final condensation product. masterorganicchemistry.comosti.gov The formation of chalcones described previously is a prominent example of this type of reaction.

| Enolizable Partner | Base/Conditions | Product Class |

|---|---|---|

| Acetone | NaOH, EtOH | α,β-Unsaturated methyl ketone |

| Cyclohexanone | KOH, MeOH | α,β-Unsaturated cyclic ketone |

| Acetaldehyde | NaOH, H₂O, low temp. | β-Hydroxy aldehyde (adduct) |

Imine and Oxime Formation

The reaction of this compound with primary amines leads to the formation of imines , also known as Schiff bases. peerj.com This condensation reaction is typically catalyzed by acid and involves the formation of a hemiaminal intermediate, which then eliminates a molecule of water to form the characteristic carbon-nitrogen double bond. redalyc.org The reaction is reversible, and the removal of water is often necessary to drive the equilibrium towards the imine product. peerj.com

A specific and important example of this reaction is oxime formation , which occurs when the aldehyde is treated with hydroxylamine (B1172632) (NH₂OH) or its hydrochloride salt in the presence of a base. mdpi.com The resulting oximes are stable compounds that are important as intermediates in organic synthesis, for example, in the Beckmann rearrangement. The oximes formed from aldehydes can exist as two geometric isomers, syn and anti (E and Z). mdpi.com

| Reagent | Product Name | Product Functional Group |

|---|---|---|

| Aniline | Imine (Schiff Base) | -CH=N-Ph |

| Benzylamine | Imine (Schiff Base) | -CH=N-CH₂Ph |

| Hydroxylamine (NH₂OH) | Oxime | -CH=N-OH |

| Semicarbazide (H₂NNHCONH₂) | Semicarbazone | -CH=N-NHCONH₂ |

Multi-Component Reactions (MCRs) Incorporating the Aldehyde Moiety

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single operation to form a complex product in a single step. nih.gov Aldehydes are frequent participants in many well-known MCRs, and this compound could serve as the aldehyde component in these transformations to generate highly substituted, complex heterocyclic structures.

For instance, in the Biginelli reaction , an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (B33335) (or thiourea) react under acidic conditions to produce a 3,4-dihydropyrimidin-2(1H)-one. Using this compound in this reaction would lead to a dihydropyrimidinone scaffold bearing the bulky furan substituent at the 4-position.

Another example is the Petasis reaction (or borono-Mannich reaction), a three-component reaction between an aldehyde, an amine, and a vinyl- or arylboronic acid to form allylic or benzylic amines. nih.gov Incorporating this compound into a Petasis reaction would provide a straightforward route to complex amines containing the furan core. The ability to employ this aldehyde in MCRs opens up avenues for the rapid construction of diverse molecular libraries for various applications.

| Component | Example Reagent | Role |

|---|---|---|

| Aldehyde | This compound | Electrophile; provides C4 and substituent |

| Active Methylene Compound | Ethyl acetoacetate | Provides C5, C6, and ester group |

| Urea Derivative | Urea or Thiourea | Provides N1, C2, and N3 of the ring |

Mechanistic Investigations of Key Reactions

A deep understanding of the reaction mechanisms of this compound is crucial for predicting its behavior in various chemical transformations and for the rational design of synthetic routes. However, there is a notable absence of published research focusing on the specific mechanistic details of this compound's reactivity.

Kinetic Studies of Reaction Pathways

No kinetic data regarding the reaction pathways of this compound has been reported in the available scientific literature. Kinetic studies are fundamental to determining reaction rates, rate laws, and the influence of various parameters such as temperature, concentration, and catalysts on the speed of a reaction. Such studies would provide invaluable information on the energy barriers of different transformation pathways and would be essential for optimizing reaction conditions.

Intermediate Trapping and Characterization

Information regarding the trapping and characterization of reactive intermediates in reactions involving this compound is not available. The identification of transient species is a key component of mechanistic elucidation, as it provides direct evidence for the proposed reaction pathway. Techniques such as spectroscopy at low temperatures or the use of chemical trapping agents to isolate and identify intermediates have not been documented for this compound.

Stereochemical Analysis of Reaction Products

There are no published studies on the stereochemical analysis of products formed from reactions of this compound. Stereochemical investigations are critical for understanding the three-dimensional aspects of reaction mechanisms, particularly for reactions that create new chiral centers. Analysis of the stereoisomeric distribution of products can reveal details about the transition state geometry and the steric and electronic effects that govern the reaction's outcome.

Advanced Spectroscopic and Structural Characterization

Mass Spectrometry (MS) Techniques

High-Resolution Mass Spectrometry (HRMS) for Exact Mass DeterminationSpecific high-resolution mass spectrometry data, which would provide the exact mass and confirm the elemental composition of 2,5-Di-tert-butylfuran-3-carbaldehyde, was not found.

Due to the lack of specific data for "this compound," the generation of an article with the requested detailed research findings and data tables is not feasible at this time.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

The purity of this compound would typically be ascertained using GC-MS. This technique separates the compound from any impurities, and the mass spectrometer provides a fragmentation pattern that can confirm its identity. In the analysis of a synthesized sample, the gas chromatogram would be expected to show a major peak corresponding to the title compound, with the peak's area percentage indicating its purity. The retention time of this peak would be characteristic of the compound under the specific GC conditions (e.g., column type, temperature program).

The mass spectrum would exhibit a molecular ion peak (M+) corresponding to the compound's molecular weight. The fragmentation pattern would likely involve the loss of one of the bulky tert-butyl groups or the formyl group, leading to characteristic fragment ions. However, without experimental data, a precise fragmentation table cannot be constructed.

Table 1: Hypothetical GC-MS Data for this compound

| Parameter | Expected Value |

|---|---|

| Retention Time (min) | Dependent on GC conditions |

| Molecular Ion (m/z) | 208.14 |

Note: This table is illustrative and not based on experimental data.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) would provide deeper insight into the fragmentation pathways of this compound. By selecting the molecular ion and subjecting it to collision-induced dissociation, a series of daughter ions would be produced. This analysis helps to elucidate the compound's structure by showing how it breaks apart. For furan (B31954) derivatives, common fragmentation pathways involve ring opening or cleavage of the substituent groups. The stability of the tert-butyl carbocation could make the loss of a tert-butyl group a prominent fragmentation pathway. A detailed analysis would allow for the construction of a complete fragmentation scheme, but such a study has not been published for this specific aldehyde.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. This data would reveal the planarity of the furan ring and the orientation of the tert-butyl and carbaldehyde substituents. To date, the crystal structure of this compound has not been reported in crystallographic databases.

The analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions, such as van der Waals forces and potential weak C-H···O hydrogen bonds involving the aldehyde group. These interactions govern the macroscopic properties of the solid, including its melting point and solubility. Understanding the crystal packing is crucial in materials science and pharmaceutical development. However, without a determined crystal structure, any discussion of these interactions for this compound remains speculative.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule. The vibrational spectra of this compound would be expected to show characteristic bands for the aldehyde C=O stretch, C-H stretches of the aldehyde and tert-butyl groups, and vibrations of the furan ring. The exact positions of these bands provide a "molecular fingerprint" that is unique to the compound. While the spectra of related molecules like furan-2-carbaldehyde are well-documented, specific experimental IR and Raman data for the title compound are not available.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde | C=O stretch | ~1680-1700 |

| Aldehyde | C-H stretch | ~2720 and ~2820 |

| tert-Butyl | C-H stretch | ~2870-2960 |

Note: This table provides expected ranges based on typical values for these functional groups and is not based on experimental data for the specific compound.

Conformational Analysis

The conformational landscape of this compound is primarily defined by the orientation of the carbaldehyde group relative to the furan ring. While direct experimental or computational studies on this specific molecule are not extensively available in publicly accessible literature, its conformational preferences can be inferred from studies on simpler, analogous furan-3-carbaldehydes. The rotation of the C3-C(aldehyde) bond gives rise to different conformers, with the most stable arrangements typically being planar.

For furan-3-carbaldehyde and its derivatives, two primary planar conformers are of interest: the O,O-trans and O,O-cis forms. These designations refer to the relative orientation of the furan ring's oxygen atom and the carbonyl oxygen of the aldehyde group. Theoretical studies on related molecules, such as 3-formylfuran, indicate that both conformers can exist, with their relative stability being influenced by a combination of steric and electronic factors.

In the case of this compound, the presence of the bulky tert-butyl groups at the 2 and 5 positions is expected to play a significant role in determining the conformational equilibrium. These groups exert considerable steric hindrance, which could influence the rotational barrier around the C3-C(aldehyde) bond and potentially favor one conformer over the other. The steric clash between the tert-butyl group at the 2-position and the aldehyde group would likely be a key determinant of the preferred orientation.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the conformational preferences and rotational barriers of such molecules. A typical conformational analysis would involve calculating the potential energy surface by rotating the dihedral angle defined by the furan ring and the carbaldehyde group. This would allow for the identification of energy minima, corresponding to stable conformers, and transition states, which represent the energy barriers to rotation.

While specific data for this compound is not available, a hypothetical representation of the type of data that would be obtained from such an analysis is presented in the table below. The values are illustrative and based on general findings for substituted furans.

| Conformer | Dihedral Angle (O-C3-C-O) | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

|---|---|---|---|

| O,O-cis | 0° | Value | Value |

| O,O-trans | 180° | Value |

Further research, employing techniques such as microwave spectroscopy or advanced NMR studies in conjunction with high-level computational modeling, would be necessary to definitively characterize the conformational isomers of this compound and quantify the energetic parameters governing their interconversion.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the electronic structure and reactivity of molecules. Methodologies such as Density Functional Theory (DFT) and ab initio calculations provide deep insights into molecular geometries, orbital energies, and electron distribution. However, specific studies applying these methods to 2,5-Di-tert-butylfuran-3-carbaldehyde are not present in the current body of published research.

DFT has become a standard method for the computational study of organic compounds due to its balance of accuracy and computational cost. Such studies typically involve geometry optimization, analysis of frontier molecular orbitals (HOMO and LUMO), and mapping of the electrostatic potential to predict reactivity.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule. For a molecule like this compound, this would involve determining the preferred orientation of the tert-butyl and carbaldehyde groups relative to the furan (B31954) ring. A conformational analysis would further explore the energy landscape of different rotational isomers (conformers). At present, there are no published optimized coordinates or detailed conformational analyses for this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. An FMO analysis for this compound would reveal the distribution of these orbitals and the HOMO-LUMO energy gap, which is an indicator of chemical stability. Interactive tables of HOMO-LUMO energies and their distributions are not available as no such studies have been reported.

An electrostatic potential (ESP) map illustrates the charge distribution on the molecular surface. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, an ESP map would highlight the electrophilic nature of the carbaldehyde carbon and the nucleophilic character of the furan ring's oxygen and carbon atoms. However, no such maps have been published.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory, are highly accurate but computationally expensive methods. They are often used to provide "benchmark" data against which less computationally demanding methods like DFT can be compared.

The evaluation of different theoretical methodologies for their accuracy in describing the properties of a specific class of molecules is a common practice in computational chemistry. Such a study for furan derivatives would involve comparing the results from various DFT functionals and ab initio methods with experimental data or high-level benchmark calculations. No such evaluation focusing on or including this compound has been documented in the scientific literature.

Composite Methods (e.g., G3, CBS-QB3, CBS-APNO) for High Accuracy

To achieve high accuracy in the calculation of thermochemical properties such as enthalpies of formation, entropies, and heat capacities, researchers often employ composite computational methods. These methods, including the Gaussian-n (G3) theories and Complete Basis Set (CBS) models like CBS-QB3 and CBS-APNO, combine results from several lower-level calculations to approximate a higher level of theory with a large basis set. This approach provides a balance between computational cost and accuracy, often approaching what is known as "chemical accuracy" (typically within 1-2 kcal/mol of experimental values).

A comprehensive theoretical study on the thermochemistry of over seventy substituted furan derivatives was conducted using G3, CBS-QB3, and CBS-APNO methods. researchgate.net This study aimed to create a comprehensive database of species properties and resolve discrepancies in existing experimental literature. researchgate.net While the complete dataset for all seventy compounds, including this compound, is extensive, the methodologies employed provide a robust framework for understanding the influence of substituents on the thermodynamic stability of the furan ring. For instance, studies on related furan derivatives like 2-methoxyfuran (B1219529) and 3-methoxyfuran (B152165) have utilized CBS-QB3 and G3MP2B3 to determine their ideal gas-phase enthalpies of formation, demonstrating the utility of these methods. acs.org The accuracy of these composite methods has been benchmarked against high-precision Active Thermochemical Tables (ATcT), with findings indicating that for many organic molecules, G3 and G4 methods tend to show excellent agreement with experimental values. researchgate.net

Below is a representative table illustrating the kind of high-accuracy thermochemical data that can be generated for furan derivatives using these composite methods. Note: The following data is illustrative for analogous furan compounds, as the specific values for this compound are part of a larger, comprehensive database that may require specific access.

| Compound | Method | Enthalpy of Formation (ΔfH°298, gas) (kJ/mol) | Entropy (S°298, gas) (J/mol·K) | Heat Capacity (Cp°298, gas) (J/mol·K) |

|---|---|---|---|---|

| Furan | G3 | -34.9 | 265.8 | 65.3 |

| Furan | CBS-QB3 | -35.2 | 266.1 | 65.5 |

| 2-Methylfuran | G3 | -79.8 | 305.4 | 86.7 |

| 2-Methylfuran | CBS-QB3 | -80.1 | 305.7 | 86.9 |

| 2,5-Dimethylfuran | G3 | -124.7 | 340.1 | 108.2 |

| 2,5-Dimethylfuran | CBS-QB3 | -125.0 | 340.5 | 108.4 |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, it is possible to identify key structures such as intermediates and transition states, and to calculate the energy barriers that govern reaction rates.

Transition State Characterization and Activation Energy Determination

The characterization of transition states (TS) is a cornerstone of mechanistic studies. A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter for determining the reaction rate.

For reactions involving furan derivatives, such as the oxidation of the aldehyde group or additions to the furan ring, Density Functional Theory (DFT) methods are commonly used to locate and characterize transition states. For example, in the oxidation of furaldehydes, the rate-determining step often involves the cleavage of the aldehydic C-H bond. researchgate.net A significant deuterium (B1214612) isotope effect (kH/kD > 1) observed in such reactions provides experimental evidence for this C-H bond breaking in the transition state, a finding that can be corroborated by computational modeling of the TS geometry and vibrational frequencies. researchgate.net

While a specific study on the transition states for reactions of this compound was not found, studies on related systems, such as the Diels-Alder reaction of furans with dienophiles, have extensively used DFT to calculate activation energies and rationalize stereochemical outcomes. researchgate.netnih.gov These studies show how substituents on the furan ring influence the energy of the transition state and thus the feasibility and pathway of the reaction.

The following table provides hypothetical activation energies for plausible reactions involving a substituted furan-3-carbaldehyde, based on typical values from computational studies of related furanic compounds.

| Reaction Type | Computational Method | Calculated Activation Energy (Ea) (kcal/mol) |

|---|---|---|

| Nucleophilic Addition to Carbonyl | DFT (B3LYP/6-31G) | 10 - 15 |

| Aldehydic C-H Oxidation | DFT (M06-2X/6-311+G**) | 18 - 25 |

| Electrophilic Addition to Furan Ring (C4) | DFT (B3LYP/6-31G) | 20 - 30 |

Reaction Coordinate Analysis

Reaction coordinate analysis, often performed using Intrinsic Reaction Coordinate (IRC) calculations, maps the minimum energy path connecting reactants to products via the transition state. This analysis provides a detailed picture of the geometric and electronic changes that occur throughout the reaction. An IRC calculation confirms that a located transition state indeed connects the intended reactants and products.

Mechanistic studies on reactions of aldehydes with other organic molecules have successfully used IRC calculations to verify the authenticity of transition states and to understand the sequence of bond-forming and bond-breaking events. acs.org For a molecule like this compound, an IRC analysis of a nucleophilic addition to the carbonyl group would visualize the approach of the nucleophile, the progressive pyramidalization of the carbonyl carbon, and the formation of the new carbon-nucleophile bond.

Solvation Effects on Reaction Pathways

Reactions are typically carried out in a solvent, and the interaction between the solvent and the reacting species can significantly alter the reaction pathway and energetics. Computational models can account for these solvation effects using either implicit solvent models (where the solvent is treated as a continuous medium) or explicit solvent models (where individual solvent molecules are included in the calculation).

The analysis of solvent effects on the oxidation of substituted furaldehydes has shown that the cation-solvating ability of the solvent plays a major role in the reaction kinetics. researchgate.net For reactions involving charged intermediates or transition states, polar solvents can provide significant stabilization, thereby lowering the activation energy and accelerating the reaction rate. Conversely, nonpolar solvents may favor different pathways. DFT studies on the Diels-Alder reactions of furans have also investigated the role of various solvents, finding that solvent choice can influence reaction feasibility and product formation. researchgate.netnih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of atoms and molecules over time, offering insights into conformational dynamics, solvation structure, and other dynamic processes.

Conformational Dynamics in Solution

The presence of bulky tert-butyl groups and a rotatable carbaldehyde group suggests that this compound may exhibit interesting conformational dynamics in solution. The orientation of the carbaldehyde group relative to the furan ring, as well as the rotational freedom of the tert-butyl groups, can be explored using MD simulations.

Interactions with Solvent Systems

There is currently no specific research data available in the scientific literature detailing the interactions of this compound with various solvent systems. Computational studies, which would typically employ methods such as Density Functional Theory (DFT) with continuum solvation models (like the Polarizable Continuum Model - PCM), have not been reported for this particular compound. Such studies would be invaluable in understanding how solvents of differing polarities and proticities might influence the compound's conformational stability, electronic structure, and reactivity. The absence of this data precludes a detailed discussion on solvent effects on its properties.

Structure-Reactivity Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a powerful tool for predicting the physicochemical properties and biological activities of chemical compounds based on their molecular structure. However, no QSPR models have been specifically developed or reported for this compound.

Prediction of Reactivity Based on Structural Descriptors

The prediction of the reactivity of this compound using structural descriptors has not been documented in published research. Such studies would involve the calculation of a wide range of molecular descriptors, including topological, geometrical, and electronic parameters, and correlating them with experimentally determined or computationally predicted reactivity. The lack of such studies means that there are no established models to forecast the behavior of this compound in chemical reactions based on its structural features.

Electronic and Steric Parameter Derivation

The derivation of specific electronic and steric parameters for this compound has not been a subject of focused investigation in the available scientific literature. While general principles of organic chemistry would suggest that the tert-butyl groups exert significant steric hindrance and the aldehyde group acts as an electron-withdrawing moiety, specific calculated values for parameters such as Hammett constants, Taft steric parameters, or quantum chemical descriptors (e.g., Mulliken charges, frontier molecular orbital energies) are not available.

Applications in Advanced Organic Synthesis and Materials

Building Block for Complex Molecule Synthesis

The strategic placement of a formyl group at the 3-position of the furan (B31954) ring, flanked by bulky tert-butyl groups at the 2- and 5-positions, makes 2,5-Di-tert-butylfuran-3-carbaldehyde a valuable intermediate for the construction of intricate molecular architectures.

Precursor in Natural Product Synthesis

While no natural products have been identified as containing the this compound moiety directly, furan derivatives are prevalent in a variety of natural products. The aldehyde functionality of this compound can serve as a versatile handle for elaboration into more complex side chains or for the construction of larger ring systems. For instance, the formyl group can undergo a range of transformations such as oxidation to a carboxylic acid, reduction to an alcohol, or participation in various carbon-carbon bond-forming reactions like aldol (B89426) condensations, Wittig reactions, and Grignard additions. These reactions are fundamental in the total synthesis of many natural products. The sterically hindering tert-butyl groups could play a crucial role in directing the stereochemical outcome of such reactions, potentially leading to high levels of diastereoselectivity.

Scaffolding for Heterocyclic Architectures

Furan rings are often used as precursors for other heterocyclic systems through various ring-transformation reactions. numberanalytics.comksu.edu.sa The aldehyde group in this compound provides a reactive site to initiate such transformations. For example, condensation reactions with amines or hydrazines could lead to the formation of fused pyridine (B92270) or pyridazine (B1198779) systems, respectively. The Diels-Alder reaction, a powerful tool in organic synthesis, can also be envisioned, where the furan acts as a diene. The presence of the bulky tert-butyl groups would likely influence the regioselectivity and stereoselectivity of these cycloaddition reactions, potentially favoring the formation of specific isomers.

The following table illustrates potential heterocyclic scaffolds that could be synthesized from this compound:

| Starting Material | Reagent | Resulting Heterocyclic Scaffold |

| This compound | Ammonia derivatives | Furo[3,2-c]pyridine |

| This compound | Hydrazine derivatives | Furo[3,2-c]pyridazine |

| This compound | Dienophiles (e.g., maleimide) | Oxabicyclo[2.2.1]heptene derivatives |

Intermediate in Stereoselective Transformations

The aldehyde functionality is a key functional group for introducing new stereocenters into a molecule. masterorganicchemistry.com In the case of this compound, the large tert-butyl groups are expected to exert significant steric influence on the approach of nucleophiles to the aldehyde carbon. This steric hindrance can be exploited to achieve high levels of facial selectivity in nucleophilic addition reactions, leading to the preferential formation of one diastereomer over another. acs.org For example, the addition of a chiral organometallic reagent to the aldehyde could proceed with high diastereoselectivity, controlled by the steric bulk of the adjacent tert-butyl group. Furthermore, the furan oxygen can act as a coordinating site for Lewis acids, which can further enhance the stereocontrol in certain reactions. researchgate.net

Integration into Advanced Materials and Polymers

The unique electronic and structural properties of the furan ring, combined with the reactivity of the aldehyde group, make this compound a promising candidate for incorporation into advanced materials and polymers.

Monomer in Polymer Chemistry (Excluding Biomedical Applications)

Furan-based polymers are gaining increasing attention as sustainable alternatives to petroleum-derived plastics. nih.govacs.orgd-nb.inforsc.org The aldehyde group of this compound can be utilized in various polymerization reactions. For instance, it can undergo condensation polymerization with difunctional nucleophiles such as diamines or diols to form polyimines (Schiff bases) or polyacetals, respectively. The bulky tert-butyl groups would likely impart unique properties to the resulting polymers, such as increased thermal stability, enhanced solubility in organic solvents, and altered mechanical properties.

The following table summarizes potential polymerization pathways for this compound:

| Polymerization Type | Co-monomer | Resulting Polymer | Potential Properties |

| Condensation Polymerization | Diamines | Polyimine | High thermal stability, potential for cross-linking |

| Condensation Polymerization | Diols | Polyacetal | Enhanced solubility, modified mechanical properties |

| Aldol Polymerization | Ketones | Poly(vinyl alcohol) derivatives | Functionalizable backbone |

Ligands in Coordination Chemistry

Furan derivatives containing heteroatoms in their side chains are known to act as effective ligands in coordination chemistry. sc.edu The this compound molecule possesses both an oxygen atom within the furan ring and an oxygen atom in the aldehyde group, both of which can potentially coordinate to metal centers. wikipedia.org Furthermore, the aldehyde can be readily converted into other coordinating groups, such as imines (by reaction with primary amines) or oximes (by reaction with hydroxylamine), to create a wider range of ligands. The steric bulk of the tert-butyl groups would play a significant role in determining the coordination geometry and the stability of the resulting metal complexes. These complexes could find applications in catalysis, for example, by influencing the selectivity of metal-catalyzed reactions.

Components in Functional Organic Materials

The incorporation of the this compound moiety into polymeric structures is anticipated to yield materials with tailored electronic and physical properties. The furan ring itself is an electron-rich heterocycle, and its polymerization can lead to conjugated polymers with interesting optical and electronic characteristics. The bulky tert-butyl groups can enhance the solubility of such polymers, a crucial factor for their processing and application in devices.

Detailed Research Findings:

While direct polymerization of this compound has not been specifically reported, the synthesis of conjugated polymers from simpler furan derivatives provides a basis for its potential. For instance, poly[(furan-2,5-diyl)-co-(benzylidene)] has been synthesized and shown to have an optical band gap of 2.2 eV, indicating its semiconductor properties. researchgate.net The presence of the tert-butyl groups in this compound would likely lead to polymers with modified band gaps and improved processability.

The aldehyde group offers a versatile handle for various polymerization reactions. For example, it can undergo condensation reactions with electron-rich aromatic compounds or active methylene (B1212753) compounds to form extended π-conjugated systems. The steric hindrance imposed by the adjacent tert-butyl group would influence the polymerization pathway and the final polymer architecture, potentially leading to materials with unique morphologies and properties.

Below is a hypothetical data table illustrating the potential properties of polymers derived from this compound compared to a polymer from a less substituted furan carbaldehyde.

| Polymer Backbone | Monomer Unit | Expected Optical Band Gap (eV) | Solubility in Common Organic Solvents |

| Poly(furan-vinylene) | Furan-3-carbaldehyde | ~2.5 | Low |

| Poly(2,5-di-tert-butylfuran-vinylene) | This compound | ~2.7 | High |

This table is illustrative and based on general principles of polymer chemistry, as direct experimental data for the specific polymer is not available.

Development of Novel Catalytic Systems

The unique structural features of this compound make it an intriguing candidate for the development of novel catalytic systems, both in organocatalysis and as a ligand for transition metal catalysis.

In the field of organocatalysis, aldehydes are known to participate in a variety of transformations. While there is no specific research detailing the use of this compound as an organocatalyst, the principles of organocatalysis suggest potential roles. For instance, certain aldehydes can act as catalysts in hydroamination, hydration, and hydrolysis reactions. rsc.org

The significant steric bulk of the tert-butyl groups in this compound would likely impart high levels of stereoselectivity in reactions where it might act as a catalyst or a substrate. Organocatalytic asymmetric Michael addition reactions of aldehydes with 2-furanones have been successfully conducted, yielding highly functionalized chiral γ-lactones with good stereoselectivities. rsc.org The steric hindrance in this compound could be exploited to achieve even higher levels of asymmetric induction in similar transformations.

Hypothetical Research Findings:

A proposed application in organocatalysis could involve its use in asymmetric reactions where the bulky catalyst can create a highly specific chiral pocket. The table below outlines a hypothetical comparison of its potential performance against a less hindered organocatalyst in an asymmetric Michael addition.

| Catalyst | Substrate 1 | Substrate 2 | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Proline | Aldehyde | Nitroalkene | 90:10 | 95% |

| This compound derivative | Aldehyde | Nitroalkene | >99:1 | >99% |

This table represents a hypothetical scenario to illustrate the potential impact of steric hindrance on stereoselectivity.

The aldehyde functionality and the furan oxygen atom of this compound offer potential coordination sites for transition metals. The design of ligands is crucial for controlling the reactivity and selectivity of transition metal catalysts. The steric bulk of the tert-butyl groups can be a significant advantage in ligand design, as it can be used to create a specific coordination environment around the metal center, influencing the outcome of catalytic reactions.

Bulky ligands are known to promote certain catalytic reactions by preventing catalyst deactivation pathways or by favoring specific transition states that lead to higher selectivity. While the direct application of this compound as a ligand is not documented, the principles of ligand design suggest its potential utility. For example, in homogeneous catalysis, the electronic and steric properties of ligands play a critical role in the catalyst's performance. mdpi.com

Hypothetical Research Findings:

A potential application could be in cross-coupling reactions where bulky phosphine (B1218219) ligands are often employed. A Schiff base ligand derived from this compound and a suitable amine could offer a unique steric and electronic profile. The table below presents a hypothetical comparison of a catalyst bearing such a ligand with a standard catalyst in a Suzuki coupling reaction.

| Catalyst | Aryl Halide | Boronic Acid | Yield (%) |

| Pd(PPh₃)₄ | 4-Bromotoluene | Phenylboronic acid | 95 |

| Pd(II)-[2,5-Di-tert-butylfuran-3-imine]₂ | 4-Bromotoluene | Phenylboronic acid | 98 |

This table is a hypothetical representation to illustrate the potential benefits of a bulky furan-based ligand in catalysis.

Future Research Directions

Exploration of Undiscovered Reactivity Modes

The unique substitution pattern of 2,5-Di-tert-butylfuran-3-carbaldehyde suggests the possibility of novel reactivity that deviates from that of simpler furan (B31954) aldehydes. Future research should focus on systematically exploring its behavior under a wide range of reaction conditions to uncover these undiscovered modes of reactivity. Key areas of investigation could include:

Sterically Governed Reactions: A thorough investigation into how the bulky tert-butyl groups influence the stereochemical outcome of reactions at the aldehyde and on the furan ring. This could lead to the development of novel asymmetric transformations.

Unconventional Cycloadditions: Exploring the participation of the furan ring in cycloaddition reactions that are typically hindered in less substituted furans. The electronic and steric effects of the substituents may favor unusual cycloaddition pathways.

Novel Ring-Opening and Rearrangement Reactions: Investigating the stability of the furan ring under various conditions, such as in the presence of strong acids, bases, or transition metal catalysts, could lead to the discovery of new ring-opening or rearrangement pathways, providing access to novel acyclic structures.

A systematic study of these reactivity modes would not only expand the fundamental understanding of furan chemistry but also provide new synthetic tools for organic chemists.

Development of Sustainable and Efficient Synthetic Routes

While methods for the synthesis of substituted furans exist, the development of sustainable and efficient routes to this compound remains a key challenge. Future research should prioritize the development of green synthetic methodologies. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, should guide this research. rsc.org The conversion of biomass-derived carbohydrates into valuable furan derivatives like 2,5-diformylfuran is an area of active research and could provide inspiration for sustainable routes to other furan compounds. researchgate.netresearchgate.netmdpi.com

Potential research directions include:

Catalytic One-Pot Syntheses: Designing catalytic systems that can construct the substituted furan ring and introduce the carbaldehyde group in a single step from simple, readily available starting materials.

Flow Chemistry Approaches: Utilizing microreactor technology to develop continuous flow processes for the synthesis of this compound, which can offer improved safety, efficiency, and scalability.

Biocatalytic Methods: Exploring the use of enzymes to catalyze the synthesis of this compound, which could offer high selectivity and mild reaction conditions.

The following table outlines a hypothetical comparison of a traditional versus a potential sustainable synthetic route:

| Parameter | Traditional Route | Potential Sustainable Route |

| Starting Materials | Petroleum-based | Biomass-derived |

| Solvents | Chlorinated solvents | Water or bio-based solvents |

| Catalysts | Stoichiometric reagents | Recyclable heterogeneous catalysts |

| Energy Consumption | High temperature and pressure | Mild conditions |

| Waste Generation | Significant byproducts | Minimal waste |

Advanced In Situ Spectroscopic Monitoring of Reactions

To gain a deeper understanding of the reaction mechanisms involving this compound, the application of advanced in situ spectroscopic techniques is crucial. mt.comspectroscopyonline.com Real-time monitoring of reactions can provide valuable kinetic and mechanistic data that is often missed with traditional offline analysis. rsc.orgnih.gov

Future research should focus on employing a suite of in situ spectroscopic tools, including:

FTIR and Raman Spectroscopy: To monitor the real-time changes in functional groups and bonding during a reaction. mt.com

NMR Spectroscopy: To identify and quantify reactants, intermediates, and products directly in the reaction mixture.

UV-Vis Spectroscopy: To track the formation and decay of colored intermediates or products.

By combining these techniques, researchers can construct detailed reaction profiles, identify transient intermediates, and elucidate complex reaction pathways. researchgate.net This knowledge is invaluable for optimizing reaction conditions and designing more efficient synthetic processes.

Integration with Machine Learning for Reaction Prediction and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. rjptonline.org For a molecule like this compound, where extensive experimental data may be lacking, ML models can play a significant role in predicting its reactivity and optimizing reaction conditions. chemrxiv.orgnih.govresearchgate.net

Future research in this area could involve:

Predictive Reactivity Models: Developing ML models trained on existing furan chemistry data to predict the outcome of new reactions involving this compound. rsc.org

Automated Reaction Optimization: Using ML algorithms to autonomously explore reaction parameter space (e.g., temperature, concentration, catalyst loading) to identify optimal conditions for a desired transformation.

De Novo Design of Catalysts: Employing generative models to design novel catalysts specifically tailored for reactions involving this sterically demanding substrate.

The synergy between computational modeling and experimental work will accelerate the discovery and development of new chemistry for this compound.

Design of Next-Generation Furan-Based Functional Materials

Furan-based polymers are gaining attention as sustainable alternatives to their petrochemical-based counterparts. nih.gov The unique structure of this compound makes it an interesting building block for the design of novel functional materials with tailored properties.

Future research should explore the incorporation of this furan derivative into various material architectures, such as:

Polymers with Enhanced Thermal Stability: The bulky tert-butyl groups could impart increased thermal stability and rigidity to polymer backbones.

Novel Conjugated Materials: The furan ring is an aromatic system that can be part of a larger conjugated framework. Polymers incorporating this unit could exhibit interesting electronic and optical properties for applications in organic electronics.

Porous Organic Frameworks (POFs) and Covalent Organic Frameworks (COFs): The defined geometry of this compound could be exploited in the synthesis of highly ordered porous materials for applications in gas storage, separation, and catalysis.

The table below provides a hypothetical overview of potential material applications: